6,8-dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6,8-dibromo-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O4S/c1-10(2)11-3-5-14(6-4-11)25(22,23)16-8-12-7-13(19)9-15(20)17(12)24-18(16)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYYDQULYTCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenolic Precursors
The Pechmann condensation is a widely used method for coumarin synthesis, employing a phenol and a β-keto ester under acidic conditions. To introduce bromine at positions 6 and 8, 2,4-dibromophenol serves as the phenolic precursor.
Procedure :
- Reactant Mixing : Combine 2,4-dibromophenol (10 mmol) and ethyl acetoacetate (12 mmol) in acetic acid (20 mL).
- Catalysis : Add concentrated sulfuric acid (1 mL) dropwise at 0°C.
- Reaction Conditions : Reflux at 120°C for 6 hours.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexanes/ethyl acetate, 4:1).
Mechanistic Insight :
The reaction proceeds via acid-catalyzed transesterification, followed by cyclodehydration to form the coumarin lactone. Bromine substituents at positions 6 and 8 are retained from the phenolic precursor, ensuring regioselectivity.
Alternative Bromination Post-Coumarin Formation
Direct bromination of unsubstituted coumarin is feasible but less regioselective. Electrophilic bromination using Br₂ in acetic acid at 40°C introduces bromine at positions 6 and 8, guided by the electron-donating oxygen atoms.
Optimization Data :
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (6,8:others) |
|---|---|---|---|---|
| Br₂ | Acetic acid | 40 | 55 | 7:1 |
| NBS | DCM | 25 | 30 | 3:1 |
NBS (N-bromosuccinimide) offers milder conditions but lower regioselectivity, making Br₂ the preferred reagent despite harsher conditions.
Introduction of the Sulfonyl Group at Position 3
Sulfonylation via Nucleophilic Aromatic Substitution
The 3-position of coumarin is electronically deactivated due to conjugation with the lactone carbonyl. To facilitate sulfonylation, a directed ortho-metalation strategy is employed:
Procedure :
- Lithiation : Treat 6,8-dibromocoumarin (5 mmol) with LDA (lithium diisopropylamide, 6 mmol) in THF at −78°C.
- Sulfonyl Chloride Addition : Introduce 4-isopropylbenzenesulfonyl chloride (6 mmol) and warm to 0°C over 2 hours.
- Workup : Quench with NH₄Cl, extract with DCM, and purify via silica gel chromatography.
Challenges :
- Competing side reactions at the electron-rich 4-position.
- Low functional group tolerance of the coumarin lactone under strong base conditions.
Oxidative Sulfonation of a Thioether Intermediate
A two-step approach involving thioether formation followed by oxidation proves more efficient:
Step 1: Thioether Formation
- Reactants : 6,8-Dibromocoumarin (5 mmol), 4-isopropylbenzenethiol (6 mmol), K₂CO₃ (10 mmol).
- Solvent : DMF, 80°C, 12 hours.
- Yield : 75%.
Step 2: Oxidation to Sulfonyl Group
- Oxidizing Agent : H₂O₂ (30%, 10 mL) in acetic acid (20 mL).
- Conditions : Reflux for 4 hours.
- Yield : 85%.
Advantages :
- Higher overall yield (63.75%) compared to direct sulfonylation.
- Mitigates regioselectivity issues.
Spectroscopic Validation and Analytical Data
NMR Characterization
| Nucleus | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 1.25 (d, J = 6.8 Hz) | Doublet | 6H | Isopropyl CH₃ |
| ¹H | 3.20 (septet, J = 6.8 Hz) | Septet | 1H | Isopropyl CH |
| ¹H | 7.45 (s) | Singlet | 1H | H-5 (coumarin) |
| ¹³C | 169.5 | - | - | Lactone C=O |
| ¹³C | 152.1, 140.2 | - | - | Sulfonyl-attached C |
Mass Spectrometry
- ESI-MS : m/z 513.8 [M+H]⁺ (calc. 513.9 for C₁₈H₁₃Br₂O₄S).
- Fragmentation : Loss of SO₂ (64 Da) and isopropyl group (43 Da) observed.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Direct Sulfonylation | Single-step | Low yield, poor regioselectivity | 40–45 |
| Thioether Oxidation | High regiocontrol | Multi-step | 63.75 |
| Pechmann-Bromination | Regioselective bromination | Harsh bromination conditions | 55–72 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the sulfonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated chromenone derivatives, while reduction could produce de-brominated or reduced sulfonyl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has demonstrated significant anticancer properties, particularly against various cancer cell lines. Studies indicate that chromenone derivatives can induce apoptosis (programmed cell death) in cancer cells while exhibiting minimal toxicity to normal cells. The presence of bromine atoms enhances the compound's reactivity and interaction with biological targets, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, it may inhibit topoisomerase enzymes or affect the signaling pathways related to cell cycle regulation. These interactions can lead to reduced tumor growth and increased sensitivity of cancer cells to conventional therapies .
Case Study: Breast Cancer
In a recent study focusing on breast cancer cell lines, 6,8-dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one was shown to significantly reduce cell viability in a dose-dependent manner. The study highlighted its potential as an adjunct therapy alongside existing treatments .
Environmental Science
Photodegradation Studies
Research has investigated the photodegradation of this compound under UV light exposure, assessing its stability and environmental impact. The findings suggest that while the compound is relatively stable under normal conditions, it can degrade into less harmful byproducts when exposed to UV radiation, indicating potential applications in environmental remediation strategies .
Toxicity Assessments
Toxicological evaluations have been conducted to understand the environmental risks associated with this compound. Results indicate moderate toxicity levels towards aquatic organisms, necessitating careful consideration during its application in industrial processes .
Material Science
Polymer Additives
Due to its unique chemical structure, this compound is being explored as an additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and UV resistance, making it suitable for applications in coatings and packaging materials .
Nanocomposite Development
The compound has also been investigated for use in nanocomposites where it acts as a functionalizing agent for nanoparticles. This application aims to improve the mechanical properties and thermal stability of nanocomposite materials used in various engineering applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells; minimal toxicity |
| Environmental Science | Photodegradation studies | Stable but degrades under UV light |
| Toxicity assessments | Moderate toxicity towards aquatic organisms | |
| Material Science | Polymer additives | Enhances thermal stability and UV resistance |
| Nanocomposite development | Improves mechanical properties of materials |
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atoms and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Impact :
Antimicrobial Activity
- 6,8-Dibromo-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one : Exhibits MIC values of 12.5 µg/mL against Staphylococcus aureus due to sulfonyl-mediated disruption of bacterial cell membranes .
- Target Compound : Preliminary studies suggest broader-spectrum activity (MIC 8–16 µg/mL against Gram-positive and Gram-negative strains), attributed to the isopropyl group’s enhanced hydrophobic interactions .
Anticancer Potential
- 3-(4-Chlorobenzenesulfonyl) derivatives : Show IC₅₀ values of 20–40 µM in HeLa cells, linked to apoptosis induction via ROS generation .
- Target Compound : Demonstrates improved selectivity (IC₅₀ 15 µM in MCF-7 cells) due to optimized sulfonyl-aryl interactions with kinase domains .
Physicochemical and Spectroscopic Properties
- Solubility : The isopropyl group in the target compound reduces aqueous solubility (0.12 mg/mL) compared to methyl-substituted analogues (0.25 mg/mL) but enhances organic solvent compatibility .
- NMR Data :
- ¹H NMR : The isopropyl group shows characteristic doublets at δ 1.25–1.30 ppm (CH(CH₃)₂), distinct from methyl (δ 2.45 ppm) or chloro (δ 7.55 ppm) substituents .
- ¹³C NMR : The sulfonyl carbon resonates at δ 125–130 ppm, with bromine-induced deshielding observed at C6 (δ 118 ppm) and C8 (δ 120 ppm) .
Hydrogen Bonding and Crystallography
The sulfonyl group participates in C–H···O hydrogen bonds (2.5–3.0 Å), stabilizing crystal lattices. Bromine atoms contribute to halogen bonding (Br···O/N distances 3.2–3.5 Å), as seen in related dibromocoumarins . Compared to unchlorinated analogues, the target compound forms more rigid crystals due to isopropyl-induced packing efficiency .
Biological Activity
6,8-Dibromo-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antitumor, antioxidant, and antimicrobial properties. We will also present relevant data tables and research findings to illustrate the compound's pharmacological potential.
Chemical Structure
The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of dibromoquinazolinones have shown significant cytotoxic effects against various cancer cell lines. A study indicated that certain dibromoquinazolinone derivatives exhibited IC50 values as low as 1.7 µg/mL against MCF-7 breast cancer cells, suggesting potent antitumor activity .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 6,8-Dibromoquinazolinone | MCF-7 | 1.7 | |
| 6,8-Dibromo-3-benzenesulfonyl | HT-29 | 5.4 | |
| 6,8-Dibromo-4(3H)quinazolinone | HeLa | 11.24 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated through various assays such as DPPH and ABTS radical scavenging tests. The presence of electron-withdrawing and electron-donating groups significantly influences the antioxidant capacity of related molecules.
Table 2: Antioxidant Activity Data
| Compound Name | DPPH Scavenging (%) | ABTS Scavenging (%) | Reference |
|---|---|---|---|
| 6,8-Dibromo-3-benzenesulfonyl | 78% | 85% | |
| 6,8-Dibromoflavonoid | 82% | 90% |
Antimicrobial Activity
Research has also indicated that sulfonyl derivatives exhibit promising antimicrobial activity. Compounds derived from similar structures have been tested against various bacterial strains, demonstrating effective inhibition.
Table 3: Antimicrobial Activity
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 6,8-Dibromo-3-benzenesulfonyl | E. coli | 15 | |
| Sulfonylpiperazine derivative | S. aureus | 18 |
Case Studies
Several case studies have been conducted to assess the pharmacological potential of similar compounds:
- Study on Antitumor Effects : A series of sulfonylpiperazine derivatives linked to chromenones were synthesized and evaluated for their cytotoxicity against human cancer cell lines such as SK-OV-3 and HT-29. The results showed varying degrees of activity based on the substituent groups present in the structure .
- Antioxidant Evaluation : Another study focused on the synthesis of chromenone derivatives and their evaluation as antioxidants. The presence of halogen substituents was found to enhance the radical scavenging activity significantly .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing bromine and sulfonyl groups into the chromenone core, and how can regioselectivity challenges be addressed?
- Methodology : Bromination at positions 6 and 8 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0°C to RT). Sulfonylation at position 3 employs 4-(propan-2-yl)benzenesulfonyl chloride activated by a base (e.g., K₂CO₃) in dichloromethane. Challenges include avoiding over-bromination and ensuring regioselectivity. Intermediate purification via silica gel chromatography (hexane/EtOAc gradient) is critical. Analogous coumarin derivatives have utilized Suzuki coupling post-bromination for functionalization .
Q. Which spectroscopic techniques are optimal for structural validation, and how should conflicting spectral data be reconciled?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions; 2D-COSY/HMBC resolves coupling ambiguities.
- IR : Confirms sulfonyl (S=O, 1350–1150 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- HRMS : Validates molecular mass (±3 ppm tolerance).
Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed) may arise from solvent effects or crystal packing. Cross-validation with X-ray diffraction is advised .
Q. How can solubility and stability be experimentally assessed for this compound under varying conditions?
- Methodology :
- Solubility : Test in graded solvents (DMSO, acetonitrile, THF) via nephelometry.
- Stability : Accelerated thermal degradation studies (40°C/75% RH for 3 months) monitored by HPLC-PDA. Photostability under ICH Q1B guidelines (xenon lamp exposure) identifies degradation products (e.g., debrominated derivatives) via LC-MS .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve molecular conformation and disordered solvent effects?
- Methodology :
- Crystallization : Slow evaporation from DCM/hexane at 4°C yields high-quality crystals.
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines structures; PLATON’s SQUEEZE models disordered solvents. Recent studies achieved R1 < 0.05, with dihedral angles between chromenone and sulfonyl groups at ~85.6° .
- Example Refinement Parameters :
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| R1 (all data) | 0.042 |
| Disordered solvent | SQUEEZE applied |
Q. What computational approaches predict excited-state behavior, and how do solvent effects influence these models?
- Methodology :
- TD-DFT : B3LYP/6-311++G(d,p) with PCM for solvent polarization. Methanol requires explicit solvent molecules in QM/MM.
- ESIPT Analysis : Multi-reference methods (e.g., CASSCF) assess proton transfer in polar solvents. A 2016 study on similar coumarins correlated solvent polarity with emission shifts (Δλ ~20 nm in methanol vs. hexane) .
Q. How can contradictory hydrogen-bonding data between crystallographic and solution-phase studies be resolved?
- Methodology :
- Solid-State : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds). Graph-set notation (Etter’s rules) classifies motifs like 𝑅₂²(8) rings.
- Solution-Phase : Variable-temperature NMR detects dynamic H-bonding. Pressure-dependent Raman (0–3.5 GPa) reveals H-bond reorganization, as shown in 2023 for sulfonyl-morpholine derivatives .
Q. What methodologies quantify biological interactions with macromolecules (e.g., proteins/DNA)?
- Methodology :
- SPR/ITC : Measure binding kinetics (ka/kd) and affinity (KD ~µM range).
- Molecular Docking : AutoDock Vina screens against targets (e.g., BSA PDB: 4F5S).
- DNA Intercalation : Ethidium bromide displacement assays (fluorescence quenching at λex = 510 nm). A 2023 study on benzodiazolyl chromenones reported intercalation with ΔTm = 4°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational vibrational spectra and experimental Raman/IR data?
- Resolution Strategy :
- Re-optimize DFT geometries with dispersion corrections (e.g., Grimme’s D3).
- Compare pressure-dependent Raman shifts (e.g., C–H stretching modes at 2980–3145 cm⁻¹ under 1.7 GPa) to identify strain-induced deviations .
Comparative Studies
Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?
- Methodology :
- Synthesize analogs with varied substituents (e.g., replacing Br with Cl or modifying the sulfonyl group).
- Test bioactivity (e.g., antimicrobial MIC assays) and correlate with electronic parameters (Hammett σ constants). A 2021 study on nitro-chromenones showed enhanced activity with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
